1-Aminopent-4-yn-2-ol hydrochloride
Description
1-Aminopent-4-yn-2-ol hydrochloride (CAS: 1807937-95-6) is an organic compound characterized by a pentynol backbone (five-carbon chain with a terminal alkyne group) and an amine group at position 1, with a hydroxyl group at position 2. Its molecular formula is C₅H₁₀ClNO, and it has a molecular weight of 135.59 g/mol .
Properties
IUPAC Name |
1-aminopent-4-yn-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOANJOXWAJZRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminopent-4-yn-2-ol hydrochloride typically involves the reaction of propargyl alcohol with an amine under specific conditions. One common method includes the following steps:
Starting Material: Propargyl alcohol.
Reaction with Amine: The propargyl alcohol is reacted with an amine, such as ammonia or a primary amine, in the presence of a catalyst.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-Aminopent-4-yn-2-ol.
Industrial Production Methods
In an industrial setting, the production of 1-Aminopent-4-yn-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques, such as crystallization and distillation, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Aminopent-4-yn-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines or alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted amines or alcohols depending on the electrophile used.
Scientific Research Applications
1-Aminopent-4-yn-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Aminopent-4-yn-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-aminopent-4-yn-2-ol hydrochloride with structurally or functionally related hydrochlorides:
Key Differentiators of 1-Aminopent-4-yn-2-ol Hydrochloride
Structural Simplicity: Unlike memantine (adamantane) or tapentadol (phenol-bicyclic core), 1-aminopent-4-yn-2-ol HCl lacks aromatic or polycyclic systems, relying on a linear alkyne-amino alcohol structure. This may confer unique reactivity in synthesis .
Analytical and Physicochemical Insights
- Collision Cross-Section (CCS): Predicted CCS values for 1-aminopent-4-yn-2-ol HCl adducts (e.g., [M+H]+: 120.5 Ų) suggest distinct mass spectrometry behavior compared to bulkier hydrochlorides like cyclopentyl fentanyl .
- Synthesis Challenges : The terminal alkyne group may complicate stability during synthesis, contrasting with more stable hydrochlorides like dosulepin HCl (aromatic amine) .

Research and Commercial Gaps
- Pharmacological Potential: No literature or patent data exist for this compound, unlike fluoxetine HCl (antidepressant) or aminopterin (antineoplastic), which are well-studied .
- Supply Chain Issues : Discontinued status (CymitQuimica) and lack of purity/safety data (American Elements) limit accessibility for research .
Biological Activity
1-Aminopent-4-yn-2-ol hydrochloride (APAO) is an alkyne-based amino alcohol with potential biological activities that have garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
1-Aminopent-4-yn-2-ol hydrochloride has the molecular formula CHNO·HCl and a molecular weight of approximately 135.6 g/mol. Its structure includes both an amino group and a hydroxyl group on a pentynol backbone, which contributes to its reactivity and biological interactions.
The biological activity of 1-aminopent-4-yn-2-ol hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to act as a ligand or inhibitor in enzymatic reactions. This interaction can modulate several biochemical pathways, potentially leading to therapeutic applications.
Biological Activities
1-Aminopent-4-yn-2-ol hydrochloride exhibits a range of biological activities:
- Enzyme Inhibition : Studies suggest that APAO may inhibit specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : Structural similarities with other compounds known for neuroprotective properties suggest APAO might exhibit similar effects.
Case Studies
- Enzyme Interaction Studies : Research has focused on the binding affinity of 1-aminopent-4-yn-2-ol hydrochloride with various enzymes. For instance, computational studies have predicted its potential as an enzyme inhibitor, contributing to ongoing investigations into its pharmacological profiles .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Results indicated that APAO could inhibit bacterial growth, particularly in strains lacking efflux pumps, highlighting its potential as an antibiotic agent .
- Neuroprotective Studies : Structural analysis suggests that APAO may share mechanisms with known neuroprotective agents. Further studies are needed to elucidate these effects and their implications for treating neurodegenerative diseases .
Comparative Analysis
The following table compares 1-Aminopent-4-yn-2-ol hydrochloride with structurally similar compounds regarding their unique features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Aminobutylacetylene | Shorter carbon chain | Known for anti-inflammatory activity |
| 3-Aminopropynyl alcohol | Similar alkyne structure | Exhibits neuroprotective effects |
| 5-Aminopentynyl alcohol | Longer carbon chain | Potential use in synthesizing bioactive compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

